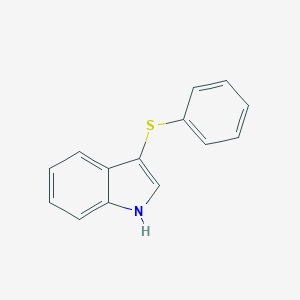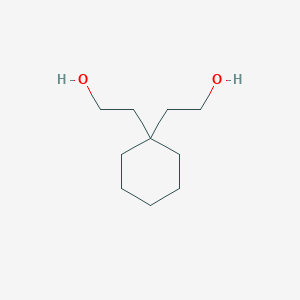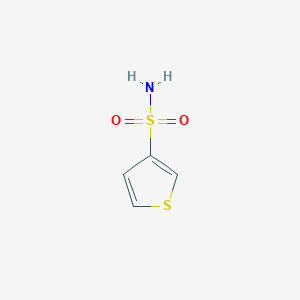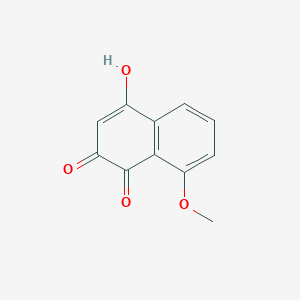
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone is a chemical compound that has attracted significant attention in the scientific research community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is a member of the quinazolinone family, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Mécanisme D'action
The mechanism of action of 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone varies depending on the application. In medicinal chemistry, this compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and tubulin, which are involved in the growth and division of cancer cells. In agricultural chemistry, this compound has been shown to disrupt the integrity of fungal cell walls, leading to cell death. In material science, this compound has been used as a building block for the synthesis of various polymers and materials, with its unique chemical structure imparting specific properties to the resulting materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone vary depending on the application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In agricultural chemistry, this compound has been shown to inhibit the growth of various plant pathogens, leading to improved crop yields. In material science, this compound has been used as a building block for the synthesis of various polymers and materials, with its unique chemical structure imparting specific properties to the resulting materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone in lab experiments include its diverse biological activities, which make it a useful tool for studying various biological processes. Its unique chemical structure also makes it a useful building block for the synthesis of various polymers and materials. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize it.
Orientations Futures
There are several future directions for the research on 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone. One direction is to explore its potential applications in drug delivery systems, where its unique chemical structure could be used to target specific cells or tissues. Another direction is to study its potential applications in the field of material science, where its unique chemical structure could be used to synthesize new materials with specific properties. Additionally, further research could be conducted to explore the potential applications of this compound in agriculture, where its anti-fungal properties could be used to improve crop yields.
Méthodes De Synthèse
The synthesis of 3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone can be achieved through various methods, including the reaction of 2-phenylethylamine with anthranilic acid in the presence of a catalyst, such as polyphosphoric acid or phosphorus oxychloride. Another method involves the reaction of 2-phenylethylamine with 2-chloroquinazolin-4(3H)-one in the presence of a base, such as sodium hydroxide or potassium carbonate. The yield of the synthesis process varies depending on the method used, with some methods yielding up to 90% of the desired product.
Applications De Recherche Scientifique
3-(2-oxo-2-phenylethyl)-4(3H)-quinazolinone has shown potential in various scientific research applications, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In agricultural chemistry, this compound has been shown to exhibit anti-fungal properties by inhibiting the growth of various plant pathogens. In material science, this compound has been used as a building block for the synthesis of various polymers and materials.
Propriétés
Numéro CAS |
60007-51-4 |
|---|---|
Formule moléculaire |
C16H12N2O2 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
3-phenacylquinazolin-4-one |
InChI |
InChI=1S/C16H12N2O2/c19-15(12-6-2-1-3-7-12)10-18-11-17-14-9-5-4-8-13(14)16(18)20/h1-9,11H,10H2 |
Clé InChI |
TYEAFCPAPCNRES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




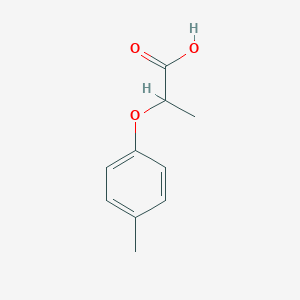
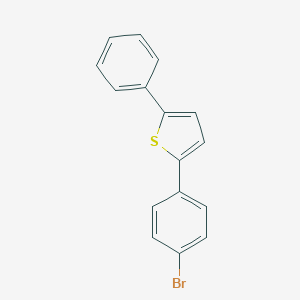

![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)

